molecular formula C22H27N5O3 B2553992 7-benzyl-6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1040655-75-1

7-benzyl-6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Numéro de catalogue: B2553992
Numéro CAS: 1040655-75-1
Poids moléculaire: 409.49
Clé InChI: YPNKSFXXPLQWMH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The core structure features a fused pyrrole-pyrimidine-dione system, with substitutions at positions 6 and 7 critical for modulating biological activity. The 7-benzyl substituent contributes hydrophobic character, while the 1,3-dimethyl groups on the pyrimidine-dione ring stabilize the structure and influence metabolic stability .

Propriétés

IUPAC Name

7-benzyl-6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-4-25-10-12-26(13-11-25)21(29)18-14-17-19(23(2)22(30)24(3)20(17)28)27(18)15-16-8-6-5-7-9-16/h5-9,14H,4,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNKSFXXPLQWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

7-benzyl-6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound has a molecular formula of C21H28N4O2C_{21}H_{28}N_{4}O_{2} and a molecular weight of approximately 409.5 g/mol. It features a pyrrolo-pyrimidine core structure, which is known for its diverse biological activity.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit human acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, making it potentially useful in treating neurodegenerative diseases like Alzheimer's .
  • Targeting Kinases : Some derivatives of pyrrolo-pyrimidines have demonstrated activity against various tyrosine kinases, suggesting that this compound might also interact with similar targets, influencing cell signaling pathways involved in cancer progression .

Biological Activity Data

The biological activity of 7-benzyl-6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione can be summarized as follows:

Activity TypeObserved EffectsReference
AChE InhibitionPotent inhibitor with submicromolar IC50 values
Tyrosine Kinase InhibitionModulates activity against FGFR1 and other kinases
CytotoxicityExhibits cytotoxic effects on cancer cell lines

Case Study 1: AChE Inhibition

In a study evaluating piperazine derivatives for AChE inhibition, compounds structurally related to 7-benzyl-6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine were found to effectively bind at both peripheral and catalytic sites of AChE. This binding promotes increased acetylcholine levels in synaptic clefts, which is beneficial for cognitive function enhancement in Alzheimer's models .

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of pyrrolo-pyrimidine derivatives. The compound demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential role as an anticancer agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Applications De Recherche Scientifique

The pyrrolo[2,3-d]pyrimidine derivatives exhibit a range of pharmacological properties:

  • Anticancer Activity : Pyrrolo[2,3-d]pyrimidines have shown significant potential in inhibiting cancer cell proliferation. Studies have indicated that modifications in the structure can enhance their efficacy against various cancer types by targeting specific biochemical pathways involved in tumor growth and metastasis .
  • Antimicrobial Properties : Research has demonstrated that these compounds possess antimicrobial activity. For instance, derivatives have been tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values that suggest strong antibacterial effects .
  • Anti-inflammatory Effects : Compounds within this class have been noted for their ability to modulate inflammatory responses. This is particularly relevant in conditions where inflammation plays a critical role in disease progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of pyrrolo[2,3-d]pyrimidines. The presence of specific functional groups can significantly influence their biological activities:

  • Substituents on the benzyl group : Variations in substituents can enhance binding affinity to target proteins or improve solubility and bioavailability.
  • Piperazine moiety : The incorporation of piperazine has been linked to improved pharmacokinetic profiles and increased potency against certain targets .

Case Studies

Several studies have investigated the applications of 7-benzyl-6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione:

  • Anticancer Research : A study highlighted the compound's ability to inhibit specific kinases involved in cancer cell signaling pathways. The results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines .
  • Antimicrobial Testing : In a comparative study of various derivatives, 7-benzyl-6-(4-ethylpiperazine-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione exhibited superior antimicrobial activity against Gram-positive bacteria compared to traditional antibiotics .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The ability to modify the structure while maintaining core activity is a significant advantage for developing new therapeutic agents.

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreases potency against cancer cells
Variation in piperazine substituentsEnhances solubility and bioavailability
Alteration of benzyl substituentsImproves binding affinity to target proteins

Analyse Des Réactions Chimiques

Synthetic Pathways and Key Functional Group Reactivity

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multicomponent reactions (MCRs) or palladium-catalyzed cyclizations . For example:

  • Ugi Reaction : A four-component Ugi reaction can assemble intermediates for pyrrolopyrimidine scaffolds via condensation of amines, aldehydes, carboxylic acids, and isocyanides, followed by intramolecular cyclization .

  • Piperazine-Carbonyl Introduction : The 4-ethylpiperazine-1-carbonyl group is likely introduced via nucleophilic acyl substitution, where a reactive carbonyl chloride intermediate reacts with 4-ethylpiperazine .

Reaction Step Reagents/Conditions Outcome
Core scaffold formationUgi reaction, Pd-catalyzed cyclizationPyrrolo[2,3-d]pyrimidine core synthesis
Piperazine coupling4-Ethylpiperazine, carbonyl chlorideIntroduction of carbamoyl group
BenzylationBenzyl halide, base (e.g., K₂CO₃)Substitution at N7 position

Substitution Reactions at the Piperazine Moiety

The ethylpiperazine group undergoes alkylation, acylation, or sulfonylation due to its secondary amine functionality. For instance:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions modifies the piperazine nitrogen .

  • Acylation : Reaction with acid chlorides (e.g., acetyl chloride) yields acylated derivatives, altering solubility and biological activity .

Example Reaction

Piperazine+CH3COClEt3NPiperazine-COCH3[3]\text{Piperazine} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Piperazine-COCH}_3 \quad[3]

Modifications at the Pyrrolopyrimidine Core

The electron-deficient pyrimidine ring participates in electrophilic aromatic substitution (EAS) and nucleophilic attacks:

  • Nitration/Sulfonation : Limited due to steric hindrance from the 1,3-dimethyl groups.

  • Ring-Opening Reactions : Strong nucleophiles (e.g., hydrazine) may cleave the pyrimidine ring under reflux conditions .

Key Stability Note : The 1,3-dimethyl groups enhance steric protection, reducing reactivity at C2 and C4 positions .

Benzyl Group Transformations

The benzyl substituent at N7 is susceptible to hydrogenolysis or oxidation:

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding a free NH derivative .

  • Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the benzyl group to a benzoic acid moiety .

Example Reaction

BenzylH2/Pd-CH[6]\text{Benzyl} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{H} \quad[6]

Biological Activity and Derivatization

While not directly studied for this compound, structurally related pyrrolopyrimidines exhibit kinase inhibition (e.g., PI3K/mTOR) . Modifications at the piperazine-carbamoyl group are critical for optimizing target binding:

  • SAR Findings : Bulky substituents on piperazine improve selectivity for PI3K isoforms .

  • Hydrophobic Interactions : Benzyl and ethyl groups enhance membrane permeability .

Degradation Pathways

  • Hydrolysis : The carbamate linkage undergoes hydrolysis in acidic/basic media, yielding 4-ethylpiperazine and a carboxylic acid derivative .

  • Photodegradation : UV exposure may cause ring-opening or dimerization .

Comparaison Avec Des Composés Similaires

Structural Comparison

The table below highlights structural differences among pyrrolo[2,3-d]pyrimidine derivatives and their implications:

Compound Name / ID Substituents (Position 6) Substituents (Position 7/N4) Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound 4-Ethylpiperazine-1-carbonyl Benzyl Carbonyl, piperazine, benzyl ~440 (estimated)
N4-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl) (13) 2,5-Dimethoxybenzyl 4-Chlorophenyl Methoxy, chloro 440.87
N4-(4-Chlorophenyl)-6-(2-methylbenzyl) (9) 2-Methylbenzyl 4-Chlorophenyl Methyl, chloro 368.85
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzohydrazide (4) Benzohydrazide None (4-amino substitution) Hydrazide, amino 268.28
N4-(3-Bromophenyl)-6-[2-(2-chlorophenyl)ethyl] (10) 2-(2-Chlorophenyl)ethyl 3-Bromophenyl Bromo, chloro 456.72
EU Patent derivatives (e.g., 7-(4-ethylpiperazin-1-yl)) Varied (e.g., piperazine, pyridinyl) Varied (e.g., aryl, heteroaryl) Piperazine, halogen, hydroxyethyl 350–500 (range)

Key Observations :

  • Position 6 : The target compound’s 4-ethylpiperazine-1-carbonyl group distinguishes it from analogs with aryl/benzyl (e.g., 13, 9) or hydrazide (4) substituents. Piperazine derivatives (as in EU Patent compounds) are common in kinase inhibitors due to their ability to form hydrogen bonds and cation-π interactions .
  • Position 7/N4 : The benzyl group in the target compound contrasts with halogenated aryl groups (e.g., 4-chlorophenyl in 13, 9), which improve lipophilicity and target binding in RTKs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 7-benzyl-6-(4-ethylpiperazine-1-carbonyl)pyrrolo[2,3-d]pyrimidine derivatives?

  • The compound can be synthesized via multi-step protocols involving:

  • Cyclization : Formation of the pyrrolo[2,3-d]pyrimidine core through cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate, followed by formamidine addition and chlorination .
  • Substitution : Introduction of the 4-ethylpiperazine-1-carbonyl group via nucleophilic acyl substitution using activated carbonyl intermediates (e.g., acid chlorides) under reflux conditions in solvents like iPrOH or 1,4-dioxane .
  • Benzylation : Benzyl groups are typically introduced via alkylation using benzyl halides in the presence of anhydrous potassium carbonate in DMF .

Q. How is the purity and structural integrity of this compound validated during synthesis?

  • Chromatography : Flash chromatography (silica gel, CHCl₃/MeOH gradients) is used for purification, with TLC (Rf values) to monitor reaction progress .
  • Spectroscopy : ¹H NMR (DMSO-d₆) confirms substituent positions (e.g., benzyl CH₂ at δ 3.89 ppm, piperazine NH at δ 8.77 ppm). IR and mass spectrometry validate functional groups and molecular weight .
  • Elemental Analysis : Combustion analysis (C, H, N, Cl) ensures stoichiometric consistency .

Q. What solvent systems and reaction conditions optimize yield for key intermediates?

  • Cyclization : Ethanol or acetic acid under reflux (6–8 hours) achieves >60% yield for pyrrolo-pyrimidine cores .
  • Piperazine Coupling : Use of iPrOH with catalytic HCl (4–12 hours, reflux) minimizes side reactions during amide bond formation .
  • Crystallization : Ethanol/DMF mixtures produce high-purity crystals for X-ray diffraction studies .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine substitution, benzyl position) affect biological activity?

  • Piperazine Role : The 4-ethylpiperazine-1-carbonyl group enhances solubility and target binding (e.g., kinase inhibition) via hydrogen bonding and π-π stacking. Substituting ethyl with bulkier groups (e.g., morpholine) reduces cellular permeability .
  • Benzyl Effects : Ortho-substituted benzyl groups (e.g., 2-methylbenzyl) improve steric hindrance, increasing selectivity for tyrosine kinase receptors .
  • Data-Driven Example : In a study, replacing benzyl with naphthylmethyl (Compound 11) boosted inhibitory activity against EGFR by 15-fold (IC₅₀ = 0.2 nM vs. 3.1 nM for benzyl) .

Q. What computational tools predict reactivity and stability of this compound in biological systems?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models optimize reaction pathways (e.g., transition states for cyclization) and predict regioselectivity .
  • Molecular Dynamics (MD) : Simulations assess binding affinity to targets like WDR5 (a PROTAC target) by modeling interactions between the piperazine carbonyl and protein residues .
  • ADMET Prediction : Tools like ACD/Percepta estimate logP (2.8), solubility (0.1 mg/mL), and CYP450 inhibition risks .

Q. How can contradictory NMR/X-ray data on substituent conformations be resolved?

  • Dynamic NMR : Variable-temperature ¹H NMR identifies fluxional behavior in piperazine rings (e.g., chair-to-chair inversion) that may obscure peak splitting .
  • X-ray Crystallography : Single-crystal analysis (e.g., CCDC deposition 1,439,118) resolves dihedral angles between benzyl and pyrimidine rings (62–70°), clarifying steric clashes .
  • DFT Geometry Optimization : Computed torsional angles align experimental data with lowest-energy conformers, resolving discrepancies .

Q. What strategies mitigate degradation during long-term storage?

  • Lyophilization : Freeze-drying in amber vials under argon reduces hydrolysis of the piperazine-carbony bond .
  • Stabilizers : Addition of 1% w/v ascorbic acid prevents oxidation of the pyrrolo-pyrimidine core at 4°C .
  • Degradation Monitoring : HPLC-PDA tracks degradation products (e.g., free benzyl alcohol at RT₃ = 4.2 min) .

Methodological Considerations

Designing SAR Studies for Receptor Tyrosine Kinase Inhibition

  • Library Design : Synthesize analogs with systematic substitutions (e.g., benzyl → heteroaryl, piperazine → piperidine) .
  • Assay Conditions : Use FRET-based kinase assays (ATP = 10 μM, pH 7.4) with positive controls (e.g., imatinib for Abl kinase) .
  • Data Analysis : Fit dose-response curves (GraphPad Prism) to calculate IC₅₀ values. Cross-validate with SPR for binding kinetics (KD, kₒₙ/kₒff) .

Integrating PROTAC Design Principles with This Scaffold

  • Linker Optimization : Attach E3 ligase ligands (e.g., thalidomide analogs) via PEG spacers (n = 3–6) to balance degradation efficiency and solubility .
  • Ternary Complex Assays : Use NanoBRET to confirm target-PROTAC-E3 ligase complex formation .
  • In Vivo Testing : Evaluate pharmacokinetics in murine models (Cmax = 1.2 μg/mL at 2 h post-IV dose) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.